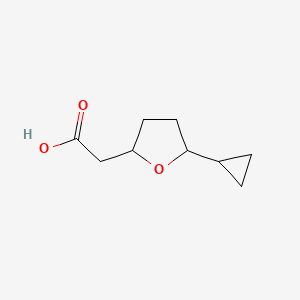

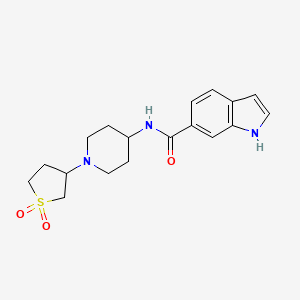

2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

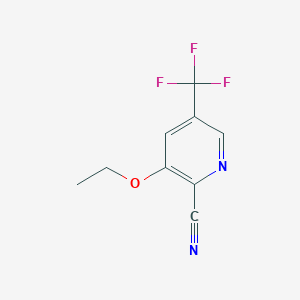

“2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C9H14O3 . It is available for research use and not intended for human or veterinary use.

Molecular Structure Analysis

The molecular weight of “2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is 170.21 . The InChI code for this compound is 1S/C9H14O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2,(H,10,11) .Physical And Chemical Properties Analysis

“2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Structural Elucidation

- A study by Gimazetdinov and Miftakhov (2010) discussed the synthesis of diastereoisomeric epoxy derivatives from cyclopent-2-en-1-yl]methyl acetate, highlighting methods for generating stereoisomeric compounds with potential applications in material science and medicinal chemistry (Gimazetdinov & Miftakhov, 2010).

- Research on the cyclization reaction of cyclopropylideneacetic acids and esters facilitated the synthesis of furanones and pyran-2-ones, showing the versatility of these compounds in synthesizing heterocyclic structures, which are valuable in various chemical synthesis applications (Huang & Zhou, 2002).

Catalysis and Reaction Mechanisms

- A study demonstrated the use of glycerol in acid-catalyzed condensation reactions to produce cyclic acetals, showcasing the potential of renewable materials in synthesizing valuable chemical intermediates (Deutsch, Martin, & Lieske, 2007).

- The synthesis of diastereomerically pure, substituted piperazine-2,5-diones from N-protected α-amino acids via microwave-assisted cyclization presented an efficient approach to generating bioactive molecules with controlled stereochemistry (Nikulnikov, Shumsky, & Krasavin, 2010).

Material Science and Novel Molecules

- Research into the preparation of poly(acetal-ethers) incorporating carbohydrate moieties underlined the synthesis of polymers with diverse molecular weights and optical properties, demonstrating applications in material science and polymer chemistry (Maślińska-Solich & Kukowka, 2004).

Synthetic Pathways and Stereochemistry

- Investigations into the serendipitous synthesis of 7-(perfluoroalkyl)-2,3-dihydro-5H-1,4-dioxepin-5-one from acetic acids highlighted unexpected synthetic pathways, providing insights into the flexibility and unpredictability of organic synthesis (Villaume, Gérardin-Charbonnier, Thiebaut, & Selve, 2001).

Safety and Hazards

The safety information for “2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

2-(5-cyclopropyloxolan-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKINABTWHHGBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(O2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Cyclopropyloxolan-2-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2633595.png)

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide](/img/structure/B2633603.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide](/img/structure/B2633606.png)

![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)